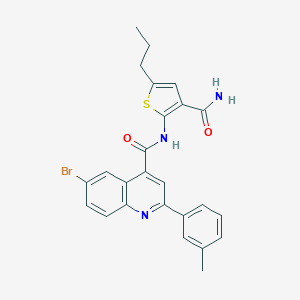![molecular formula C14H14BrIN4OS B452414 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea](/img/structure/B452414.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with bromine, ethyl, and carboxamide groups. This compound also contains an iodinated phenyl ring attached via a carbamothioyl linkage. The presence of both bromine and iodine atoms makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.
Carbamothioyl Linkage Formation: The iodinated phenyl ring is then reacted with thiourea to form the carbamothioyl linkage.
Final Coupling: The brominated pyrazole and the iodinated phenyl carbamothioyl compound are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carbamothioyl group can interact with thiol groups in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the iodinated phenyl ring and carbamothioyl group.
4-iodo-1-ethyl-N-[(4-bromo-2-methylphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: Similar structure but with reversed positions of bromine and iodine.
Uniqueness
The unique combination of bromine, iodine, and the carbamothioyl linkage in N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea provides distinct chemical properties that are not found in its similar compounds. This makes it particularly valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H14BrIN4OS |
|---|---|
Poids moléculaire |
493.16g/mol |
Nom IUPAC |
4-bromo-1-ethyl-N-[(4-iodo-2-methylphenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrIN4OS/c1-3-20-7-10(15)12(19-20)13(21)18-14(22)17-11-5-4-9(16)6-8(11)2/h4-7H,3H2,1-2H3,(H2,17,18,21,22) |
Clé InChI |
NGHYSSSCFRFCFU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C)Br |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B452332.png)
![N-{3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B452334.png)
![6-Bromo-2-(4-butylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B452336.png)
![N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B452337.png)
![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452338.png)
![ethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B452339.png)
![2-(2-ethoxyphenyl)-N-[1-(4-isopropylphenyl)propyl]-4-quinolinecarboxamide](/img/structure/B452343.png)
![Methyl 2-({[2-(3-isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B452344.png)

![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452347.png)
![Methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B452349.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B452350.png)
![Isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B452351.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B452354.png)
